Cas no 1183644-12-3 (4-fluoro-2-(3-methylphenyl)benzoic acid)

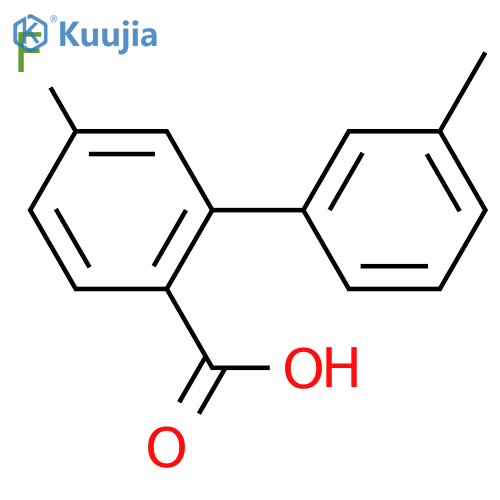

1183644-12-3 structure

商品名:4-fluoro-2-(3-methylphenyl)benzoic acid

CAS番号:1183644-12-3

MF:C14H11FO2

メガワット:230.234347581863

MDL:MFCD12859255

CID:2615733

PubChem ID:53211141

4-fluoro-2-(3-methylphenyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-fluoro-2-(3-methylphenyl)benzoic acid

- A1-32974

- MFCD12859255

- SCHEMBL17796958

- 1183644-12-3

- AKOS005821073

- 5-Fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid

- DTXSID20681173

-

- MDL: MFCD12859255

- インチ: InChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)13-8-11(15)5-6-12(13)14(16)17/h2-8H,1H3,(H,16,17)

- InChIKey: XSOXOKBAOWOCHK-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 230.07430775Da

- どういたいしつりょう: 230.07430775Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 37.3Ų

4-fluoro-2-(3-methylphenyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB325841-5g |

4-Fluoro-2-(3-methylphenyl)benzoic acid, 95%; . |

1183644-12-3 | 95% | 5g |

€1159.00 | 2024-06-08 | |

| abcr | AB325841-5 g |

4-Fluoro-2-(3-methylphenyl)benzoic acid, 95%; . |

1183644-12-3 | 95% | 5g |

€1159.00 | 2023-04-26 |

4-fluoro-2-(3-methylphenyl)benzoic acid 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

1183644-12-3 (4-fluoro-2-(3-methylphenyl)benzoic acid) 関連製品

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1183644-12-3)4-fluoro-2-(3-methylphenyl)benzoic acid

清らかである:99%

はかる:5g

価格 ($):687.0